molecular formula C13H7ClF3NO3 B6313212 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether CAS No. 1858249-65-6

2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether

Cat. No. B6313212
CAS RN: 1858249-65-6
M. Wt: 317.65 g/mol
InChI Key: FCAHAVLXQHTMMF-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether, also known as 4-Nitro-2-chloro-5-(trifluoromethyl)phenyl ether, is a chemical compound that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. It is a colorless, volatile liquid with a boiling point of 80-81 °C and a melting point of -20 °C. It is a highly reactive compound, and can be easily synthesized from readily available starting materials.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, it has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, pharmaceuticals, and agrochemicals. In drug discovery, it has been used as a starting material for the synthesis of potential therapeutics. In materials science, it has been used as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether is not yet fully understood. It is believed to interact with a variety of biological molecules, including proteins, enzymes, and DNA, leading to a variety of biochemical and physiological effects. It is also believed to interact with a variety of other molecules, including organic compounds, leading to a variety of chemical reactions.
Biochemical and Physiological Effects
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, anxiolytic, and anti-inflammatory effects. It has also been shown to have an inhibitory effect on the release of neurotransmitters, such as dopamine and serotonin. In cell-based studies, it has been shown to have an inhibitory effect on the growth of cancer cells, as well as an inhibitory effect on the growth of bacteria.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether in laboratory experiments has a number of advantages and limitations. One advantage is that it is a highly reactive compound, which allows for the synthesis of a variety of compounds in a relatively short amount of time. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments. A limitation of this compound is that it is volatile, which can lead to potential safety concerns in the laboratory.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether. One potential direction is the development of new synthetic methods for the synthesis of this compound, which could lead to more efficient and cost-effective production processes. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, which could lead to the development of new therapeutics and treatments. Finally, further research could be conducted on the use of this compound as a building block for the synthesis of new materials and polymers.

Synthesis Methods

The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether can be accomplished via a two-step process. The first step involves the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as sodium hydroxide to form 4-nitrophenyl trifluoromethanesulfonate. The second step involves the reaction of the trifluoromethanesulfonate with 2-chloro-5-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to form the desired product. The reaction is typically conducted at a temperature of 60-80 °C and requires a reaction time of 12-24 hours.

properties

IUPAC Name

1-chloro-2-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-11-6-1-8(13(15,16)17)7-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAHAVLXQHTMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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